Boc-MeAdod(2)-OH

Descripción general

Descripción

Boc-MeAdod(2)-OH, also known as tert-butyloxycarbonyl-methylamino-dodecanoic acid, is a compound commonly used in peptide synthesis. It serves as a protecting group for amines, which is crucial in the stepwise construction of peptides. The tert-butyloxycarbonyl (Boc) group is particularly favored for its stability under basic conditions and its ease of removal under acidic conditions.

Mecanismo De Acción

Target of Action

Boc-MeAdod(2)-OH is a compound that primarily targets the amino groups in various compounds, including natural products, amino acids, and peptides . The tert-butyloxycarbonyl (Boc) group in this compound is used as the N α-amino protecting group . This group is preferred in amino protection due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

The Boc group in this compound is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This interaction with its targets results in the selective blocking of the functional group of interest, providing stability to the projected reactions .

Biochemical Pathways

The use of this compound in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF) .

Pharmacokinetics

It’s known that the covalent linkage to a polymer confers to the bioactive molecule enhanced solubility and stability, a different pharmacokinetic profile at the whole organism, cellular, and even subcellular level, enhancing the drug therapeutic index .

Result of Action

The result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Action Environment

The action environment of this compound is typically a laboratory setting where the compound is used in peptide synthesis . The reactions take place under room temperature conditions . The use of this compound can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using boc spps is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (hf), which requires special equipment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-MeAdod(2)-OH typically involves the reaction of methylamino-dodecanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of Boc2O, resulting in the formation of the Boc-protected amine and the release of carbon dioxide and tert-butanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Análisis De Reacciones Químicas

Types of Reactions: Boc-MeAdod(2)-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products:

Deprotection: Methylamino-dodecanoic acid.

Coupling: Peptides with this compound incorporated into the sequence.

Aplicaciones Científicas De Investigación

Boc-MeAdod(2)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides and proteins.

Drug Development: Facilitates the synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Used in the functionalization of biomolecules for various applications, including targeted drug delivery and diagnostic assays.

Comparación Con Compuestos Similares

Fluorenylmethoxycarbonyl (Fmoc): Another protecting group for amines, which is removed under basic conditions.

Carboxybenzyl (CBz): A protecting group that can be removed using catalytic hydrogenation.

Comparison:

Stability: Boc is stable under basic conditions, while Fmoc is stable under acidic conditions.

Removal Conditions: Boc is removed using strong acids like TFA, whereas Fmoc is removed using bases like piperidine.

Applications: Boc is preferred for solid-phase peptide synthesis due to its ease of removal and compatibility with various amino acids.

Boc-MeAdod(2)-OH stands out for its versatility and efficiency in peptide synthesis, making it a valuable tool in both research and industrial applications.

Actividad Biológica

Boc-MeAdod(2)-OH, a compound with notable potential in pharmacological applications, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive review of its biological effects, including mechanisms of action, relevant case studies, and research findings.

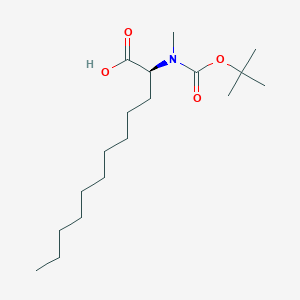

Chemical Structure and Properties

This compound is a derivative of amino acids, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a MeAdod moiety. Its chemical structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

- Apoptotic Modulation : The compound influences apoptotic pathways, promoting cell survival in certain contexts while inducing apoptosis in others, particularly in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in cell cultures. For instance:

- Cell Line Studies : In human cancer cell lines, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.

In Vivo Studies

In vivo studies have further validated the compound's biological activity:

- Animal Models : In rodent models of inflammation and oxidative stress, administration of this compound led to reduced inflammatory markers and improved tissue integrity.

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Human Cancer Cell Lines | Reduced ROS levels; increased viability |

| In Vivo | Rodent Inflammation Model | Decreased inflammatory markers; improved tissue integrity |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a model of traumatic brain injury. Results showed that the compound significantly reduced neuronal apoptosis and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases.

- Anti-cancer Activity : Another case study focused on the anti-cancer properties of this compound. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways while sparing normal cells from similar effects.

Propiedades

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOJZQDXTNGLHY-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.